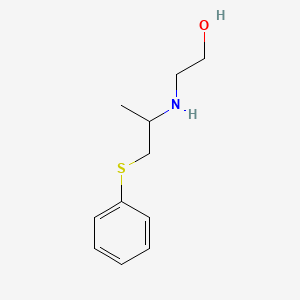
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a hydroxyl group (-OH), an amino group (-NH-), and a phenylthio group (-S-Ph) attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol typically involves the reaction of 2-chloroethanol with 1-methyl-2-(phenylthio)ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amino group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
Oxidation: The major product is a ketone or aldehyde, depending on the specific conditions.
Reduction: The major product is a secondary amine.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The phenylthio group can participate in hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but lacks the phenylthio group.
2-(Phenylthio)ethanol: Similar structure but lacks the amino group.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar structure but lacks the phenylthio group.
Uniqueness
2-((1-Methyl-2-(phenylthio)ethyl)amino)ethanol is unique due to the presence of both the phenylthio and amino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5877-16-7 |
|---|---|
Molecular Formula |
C11H17NOS |
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-(1-phenylsulfanylpropan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H17NOS/c1-10(12-7-8-13)9-14-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
ANSUFFQBQSMRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



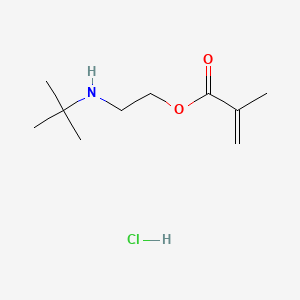

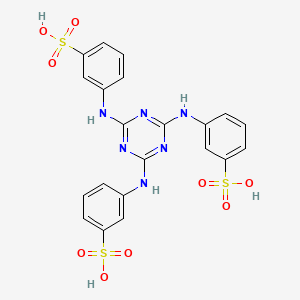

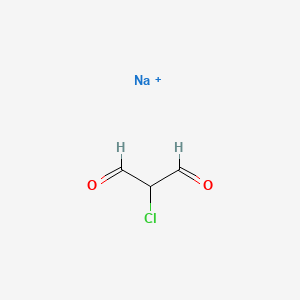
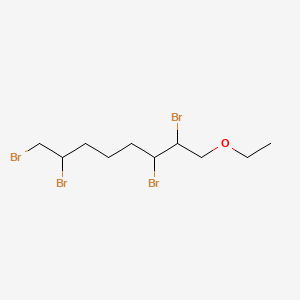
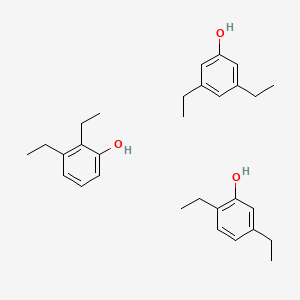
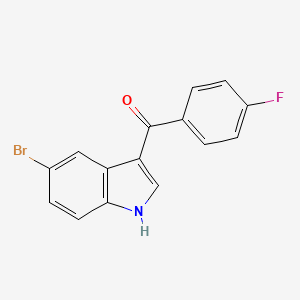

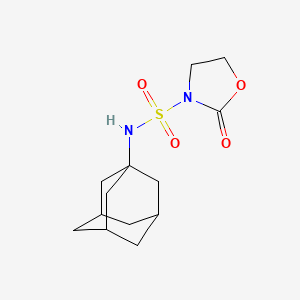
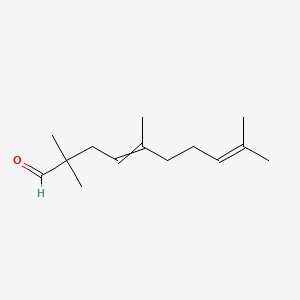
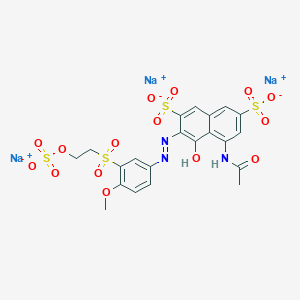
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)
